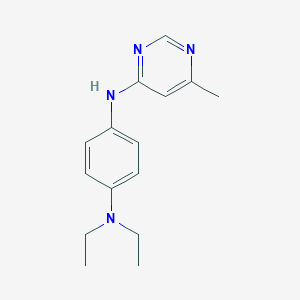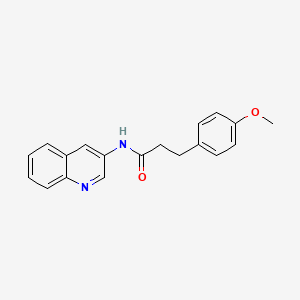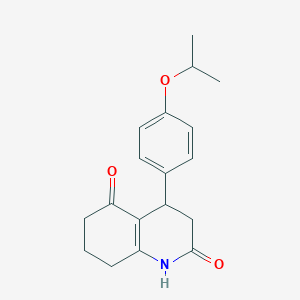
5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide
Übersicht
Beschreibung
5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide, also known as Meclofenoxate or Centrophenoxine, is a nootropic drug that is widely used in scientific research. This drug was first synthesized in the 1950s by scientists at the French pharmaceutical company, Laboratoires Delagrange. Meclofenoxate is a derivative of the drug, Dimethylaminoethanol (DMAE), which is a natural compound found in the brain and other tissues.
Wirkmechanismus
The exact mechanism of action of 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee is not fully understood. It is believed to work by increasing the levels of acetylcholine, a neurotransmitter that is important for memory and cognitive function. 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee is also thought to have antioxidant properties that may protect the brain from oxidative stress and damage.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee has been shown to increase the levels of acetylcholine in the brain, which can enhance memory and cognitive function. It has also been shown to increase the levels of phosphatidylcholine, a component of cell membranes that is important for cell signaling and membrane fluidity. 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee has been found to have antioxidant properties that may protect the brain from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee is a well-studied drug that has been shown to have potential therapeutic effects on various neurological and cognitive disorders. It is relatively safe and well-tolerated in humans, with few reported side effects. However, its use in laboratory experiments may be limited by its cost and availability.
Zukünftige Richtungen
There are several areas of future research that could be explored with 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee. These include:
1. Further studies on the mechanism of action of 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee and its effects on brain function.
2. Clinical trials to evaluate the efficacy of 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee in treating neurological and cognitive disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
3. Studies on the potential neuroprotective effects of 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee in animal models and humans.
4. Research on the optimal dosage and duration of treatment with 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee for various neurological and cognitive disorders.
5. Studies on the long-term safety and tolerability of 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee in humans.
In conclusion, 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee is a well-studied drug that has potential therapeutic effects on various neurological and cognitive disorders. Its mechanism of action is not fully understood, but it is believed to work by increasing the levels of acetylcholine and having antioxidant properties. Future research could explore its efficacy in clinical trials, its neuroprotective effects, and its long-term safety and tolerability in humans.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee has been extensively studied for its potential therapeutic effects on various neurological and cognitive disorders. It has been shown to improve memory, learning, and cognitive function in animal models and humans. 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee has also been studied for its potential neuroprotective effects in conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO4S/c1-8(7-16-2)13-18(14,15)11-6-9(12)4-5-10(11)17-3/h4-6,8,13H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBYCVCFXZYYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxyethyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4419857.png)
![3-[(benzylamino)sulfonyl]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4419861.png)
![2-[5-(1-phenoxyethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4419867.png)
![7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419868.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4419873.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419890.png)
![2-chloro-5-(methylthio)-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B4419894.png)
![2-{[2-(3,5-di-2-thienyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]amino}ethanol](/img/structure/B4419896.png)
![5,7-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4419913.png)


![2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419941.png)
